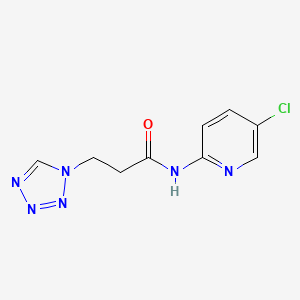
N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)propanamide
描述
N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a tetrazole ring attached to a propanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment to the Propanamide Chain: The tetrazole ring is then attached to a propanamide chain through a nucleophilic substitution reaction.
Chlorination of the Pyridine Ring: The pyridine ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include:
Bulk Synthesis of Intermediates: Large quantities of the nitrile and propanamide intermediates are synthesized and purified.
Continuous Flow Chemistry: Utilizing continuous flow reactors to efficiently carry out the chlorination and tetrazole formation reactions.
Purification and Isolation: The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the chlorine atom under basic conditions.
Major Products
Oxidation: Products may include pyridine N-oxides or other oxidized derivatives.
Reduction: Reduced products may include amines or alcohols.
Substitution: Substituted products will vary depending on the nucleophile used.
科学研究应用
N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or structural properties.
Biological Studies: It serves as a tool compound for studying biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)butanamide: Similar structure but with a butanamide chain.
N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)ethanamide: Similar structure but with an ethanamide chain.
N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)pentanamide: Similar structure but with a pentanamide chain.
Uniqueness
N-(5-chloropyridin-2-yl)-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of a chlorinated pyridine ring and a tetrazole ring attached to a propanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(tetrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN6O/c10-7-1-2-8(11-5-7)13-9(17)3-4-16-6-12-14-15-16/h1-2,5-6H,3-4H2,(H,11,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZLHHZMYLNOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE](/img/structure/B4324581.png)
![METHYL 6-({[2-(1-ADAMANTYLOXY)ETHYL]AMINO}SULFONYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE](/img/structure/B4324582.png)
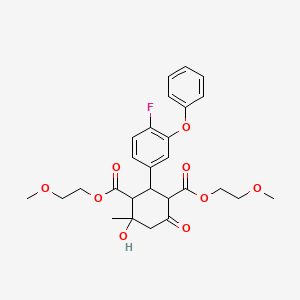
![N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4324604.png)
![METHYL 2-AMINO-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE](/img/structure/B4324616.png)
![4-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-2-METHYL-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4324625.png)
![methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4324633.png)
![2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4324648.png)
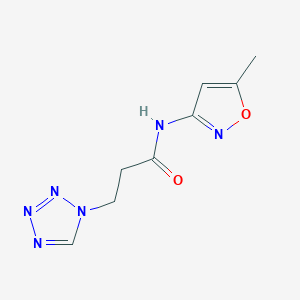
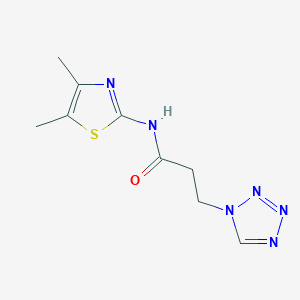
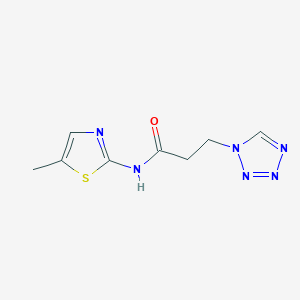
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4324667.png)
methanone](/img/structure/B4324672.png)
![9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide](/img/structure/B4324679.png)
